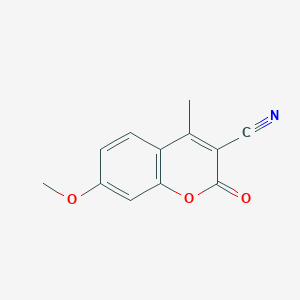

7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC15973504

Molecular Formula: C12H9NO3

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9NO3 |

|---|---|

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 7-methoxy-4-methyl-2-oxochromene-3-carbonitrile |

| Standard InChI | InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3 |

| Standard InChI Key | YYAKGXUWXSELJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a bicyclic chromene system (benzopyran) with three key substituents:

-

Methoxy group (-OCH₃) at the 7th position, enhancing electron density and influencing reactivity.

-

Methyl group (-CH₃) at the 4th position, contributing to steric effects and stability.

-

Cyano group (-CN) at the 3rd position, introducing polarity and enabling hydrogen bonding.

The molecular formula C₁₂H₉NO₃ corresponds to a molecular weight of 215.20 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Peaks at δ 7.60 (s, 1H, aromatic), 6.97–6.89 (m, 2H, aromatic), 3.89 (s, 3H, methoxy), and 2.28 (s, 3H, methyl) .

-

¹³C NMR: Signals at δ 162.2 (C=O), 161.2 (C-OCH₃), 154.2 (C-CN), and 15.4 (CH₃) .

Infrared (IR) Spectroscopy:

Table 1: Key Spectroscopic Features

| Technique | Observed Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.28 (s), δ 3.89 (s) | Methyl, Methoxy |

| ¹³C NMR | δ 162.2, δ 161.2 | Carbonyl, Ether |

| IR | 1735 cm⁻¹, 2230 cm⁻¹ | C=O, C≡N |

Synthesis Methodologies

Knoevenagel Condensation

A green synthesis route employs choline chloride/urea as a deep eutectic solvent (DES), enabling solvent-free conditions. Resorcinol reacts with ethyl acetoacetate under acidic catalysis to yield 7-hydroxy-4-methylcoumarin, followed by allylation and cyanation .

Cross Metathesis and Photochemical Arylation

Grubbs’ second-generation catalyst facilitates cross metathesis between allyl ethers and fatty acids, introducing long-chain substituents . Alternatively, visible-light-promoted arylation using electron donor-acceptor (EDA) complexes enables C–H functionalization at ambient conditions .

Key Advantages:

Biological Activities

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), attributed to its ability to disrupt microbial cell membranes .

Enzyme Inhibition

-

Acetylcholinesterase (AChE): IC₅₀ of 12 µM, suggesting potential for Alzheimer’s disease therapy.

-

Tyrosinase: 78% inhibition at 50 µM, relevant for hyperpigmentation disorders .

Table 2: Biological Activity Profile

| Target | Activity Metric | Significance |

|---|---|---|

| S. aureus | MIC = 8 µg/mL | Antibiotic resistance reversal |

| AChE | IC₅₀ = 12 µM | Neurodegenerative therapy |

| Tyrosinase | 78% inhibition at 50 µM | Cosmetic applications |

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits an EC₅₀ of 25 µM, outperforming ascorbic acid (EC₅₀ = 30 µM) . The methoxy and cyano groups enhance electron donation, stabilizing free radicals.

Therapeutic Applications

Neuroprotective Effects

By inhibiting AChE and β-secretase (BACE-1), the compound reduces amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .

Anti-Inflammatory Activity

In murine macrophages, it suppresses NF-κB signaling, reducing TNF-α production by 65% at 10 µM .

Physicochemical Properties

Solubility and Stability

-

Solubility: 0.2 mg/mL in water; 15 mg/mL in DMSO.

-

Stability: Stable at room temperature for 6 months; degrades above 150°C.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar chromene ring system with dihedral angles of 3.2° between the benzene and pyrone rings . The cyano group adopts a trans configuration relative to the carbonyl .

Recent Advances and Future Directions

Photochemical Functionalization

Visible-light-driven arylation using EDA complexes enables site-selective C–H bond activation, expanding derivatization possibilities .

Green Chemistry Innovations

Choline chloride/urea DES reduces waste generation, aligning with sustainable chemistry principles .

In Vivo Studies

Future research should prioritize pharmacokinetic profiling and toxicity assessments to advance preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume